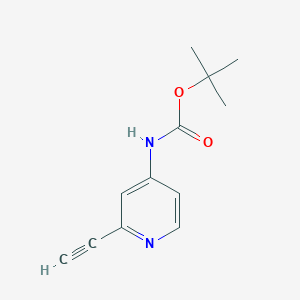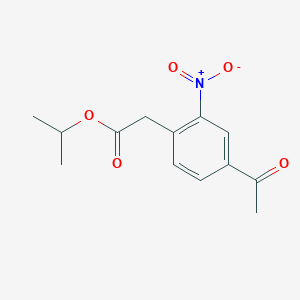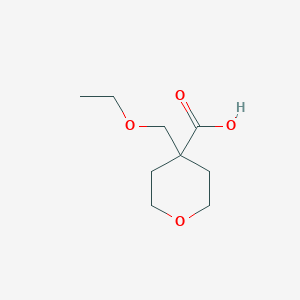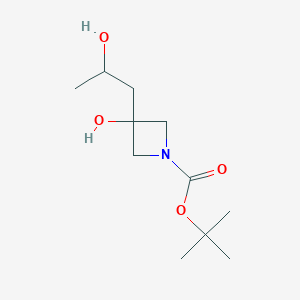![molecular formula C13H10BrN3O B13008547 6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a methyl group at the 7th position, and a phenyl group at the 5th position. The imidazo[4,5-b]pyridine scaffold is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction forms the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified through alkylation reactions to introduce the methyl group at the 7th position . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, allowing for the isolation of regioisomers .
Chemical Reactions Analysis
6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Halogenated derivatives can be synthesized through substitution reactions, often using halogenating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol involves its interaction with specific molecular targets. The compound can form π–π bonds with amino acid residues in proteins, stabilizing its binding to the target site . This interaction can lead to the modulation of various biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Lacks the methyl group at the 7th position, which can influence its biological activity.
6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol: Lacks both the methyl and phenyl groups, resulting in different chemical and biological properties.
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but lacks the phenyl group, affecting its overall activity.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10BrN3O |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
6-bromo-7-methyl-5-phenyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C13H10BrN3O/c1-7-9(14)11(8-5-3-2-4-6-8)15-12-10(7)16-13(18)17-12/h2-6H,1H3,(H2,15,16,17,18) |
InChI Key |
PPLPXRIGQSIFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=C1Br)C3=CC=CC=C3)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)

![tert-Butyl7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008481.png)

![7-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13008490.png)
![4-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B13008492.png)





![(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13008548.png)

![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)
